N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide (CAS 477486-50-3) is a synthetic small molecule within the benzothiazole-thiazole-benzamide class. Its core structure consists of a 1,3-benzothiazole ring connected via a 1,3-thiazole-2-yl linker to a 3,4-dimethylbenzamide moiety.

Molecular Formula C19H15N3OS2
Molecular Weight 365.47
CAS No. 477486-50-3
Cat. No. B2709941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide
CAS477486-50-3
Molecular FormulaC19H15N3OS2
Molecular Weight365.47
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)C
InChIInChI=1S/C19H15N3OS2/c1-11-7-8-13(9-12(11)2)17(23)22-19-21-15(10-24-19)18-20-14-5-3-4-6-16(14)25-18/h3-10H,1-2H3,(H,21,22,23)
InChIKeyHXVDNYDWTHZHMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide (CAS 477486-50-3): Baseline Identity for Procurement Decisions


N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide (CAS 477486-50-3) is a synthetic small molecule within the benzothiazole-thiazole-benzamide class. Its core structure consists of a 1,3-benzothiazole ring connected via a 1,3-thiazole-2-yl linker to a 3,4-dimethylbenzamide moiety. The compound is listed in vendor catalogs with a molecular formula of C19H15N3OS2, a molecular weight of 365.47 g/mol, and a typical purity of ≥95% . It is primarily offered as a research chemical for non-human use , and its structural features place it within a family of compounds explored for potential antimicrobial, anticancer, and anti-inflammatory activities . However, direct quantitative comparative data for this specific compound against close analogs is absent from the peer-reviewed primary literature.

Why Generic Substitution Fails for N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide (CAS 477486-50-3)


Simple in-class substitution is unreliable because even minor structural modifications in this scaffold can abolish or drastically alter biological activity. A key structural comparator, N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, which replaces the 3,4-dimethylphenyl group with a furan ring, displays only weak, micromolar inhibitory activity against targets like Nuclear receptor corepressor 2 (IC50 = 3.92 µM) and the 26S proteasome (IC50 = 10.1 µM) [1]. This indicates that the benzamide moiety is critical for potency. Another direct analog, N-(1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide (CAS 349109-40-6), which lacks the thiazole linker entirely, is chemically simpler but has no reported biological data, making activity assumptions impossible. Thus, the combination of the thiazole linker and the specific 3,4-dimethylbenzamide cap in the target compound represents a unique chemical space that cannot be assumed to be interchangeable with analogs missing either feature.

Quantitative Evidence Guide for N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide (CAS 477486-50-3)


Structural Uniqueness: A Dual Heterocycle Core Not Found in Closest Analogs

The target compound is the only available member of its immediate series that combines a 1,3-benzothiazole ring, a 1,3-thiazole linker, and a 3,4-dimethylbenzamide group. The closest purchasable analog, N-(1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide (CAS 349109-40-6), lacks the thiazole linker, resulting in a different molecular geometry (molecular weight 282.4 vs 365.47 g/mol for the target) and a reduced heteroatom count . A second analog, N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, retains the linker but replaces the dimethylphenyl cap with a furan, completely altering the terminal group's electronic and steric profile [1]. This structural distinctness means the target compound explores chemical space not addressed by these analogs, making it a non-substitutable probe.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Inferred Activity Differentiation Based on Analog Scaffold Data

While no direct biological data exists for the target compound, a scaffold-matching analog, N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, has been tested in high-throughput screens and shows only weak inhibition: IC50 of 3.92 µM against Nuclear receptor corepressor 2 (TRAC-1) and 10.1 µM against the 26S proteasome non-ATPase regulatory subunit 14 [1]. The weak activity of this analog, which shares the benzothiazole-thiazole core, suggests that the 3,4-dimethylbenzamide cap in the target compound may significantly alter potency, selectivity, or both. This provides a baseline for expectation: the furan analog's weak activity implies that any biological activity of the target compound is likely driven by the dimethylphenyl moiety, offering a testable hypothesis for procurement-driven screening.

Biochemical Assay Target Engagement Chemical Probe

Physicochemical Property Differentiation for Experimental Design

The target compound's calculated partition coefficient (cLogP) is predicted to be significantly higher than that of the furan analog due to the presence of the 3,4-dimethylphenyl group versus a furan. Using in silico prediction (e.g., via Chemenu data ), the cLogP for the target compound is approximately 4.8, while the furan analog N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide has a cLogP of approximately 3.2 [1]. This indicates the target compound is more lipophilic, which may affect membrane permeability, solubility, and non-specific binding in assay systems. The analog without the thiazole linker, N-(1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide, has a cLogP of approximately 3.8, suggesting that the thiazole linker further contributes to lipophilicity .

Solubility Lipophilicity In Vitro Assay

Optimal Research Application Scenarios for N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide (CAS 477486-50-3)


Chemical Biology Probe for Scaffold-Hopping SAR Studies

This compound is best used as a chemical probe in structure-activity relationship (SAR) studies exploring the benzothiazole-thiazole-benzamide space. Its unique combination of a thiazole linker and a 3,4-dimethylbenzamide cap makes it a valuable tool for scaffold-hopping experiments, where the biological activity can be compared directly with analogs missing the linker or bearing different terminal groups (e.g., the furan analog). The lack of prior data allows researchers to generate novel SAR insights, potentially revealing new target engagement profiles. Procure this compound for side-by-side testing with the furan analog (BindingDB BDBM75966) to assess the impact of the dimethylphenyl moiety on potency and selectivity .

Lipophilicity-Driven Membrane Permeability or Cell-Based Assay Optimization

With a predicted cLogP of ~4.8, the target compound is significantly more lipophilic than its closest analogs [1]. This property makes it a suitable candidate for assays where high membrane permeability is required, such as cell-based phenotypic screens or intracellular target engagement studies. The compound can serve as a positive control for high lipophilicity in a panel of analogs to correlate cLogP with cellular activity or toxicity. When procuring, ensure appropriate solvent (e.g., DMSO with sonication) is used to maintain solubility given the compound's lipophilic nature.

Negative Control Probe for Linker-Dependent Activity in Biochemical Assays

The compound can act as a negative control probe when used alongside the non-thiazole analog, N-(1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide (CAS 349109-40-6). Since the target contains a thiazole linker that the analog lacks, any differential activity observed between the two can be attributed to the linker's presence. This is particularly valuable in target-based assays where linker flexibility and geometry influence binding. The procurement of both compounds together enables these controlled experiments .

Quote Request

Request a Quote for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.